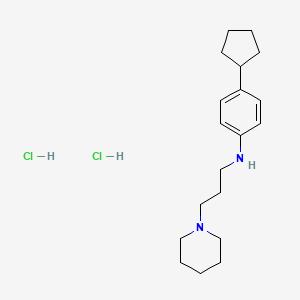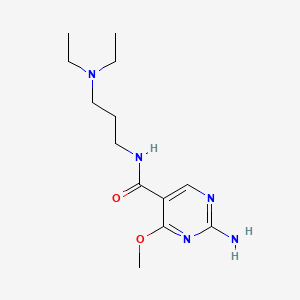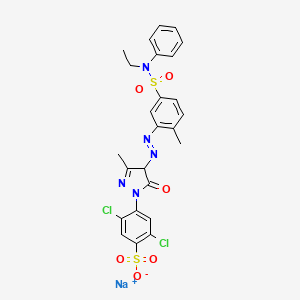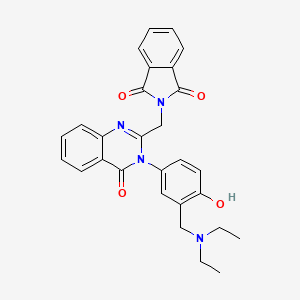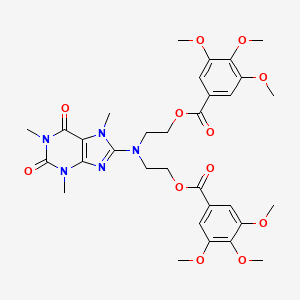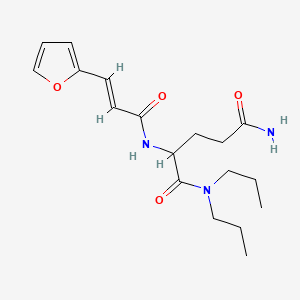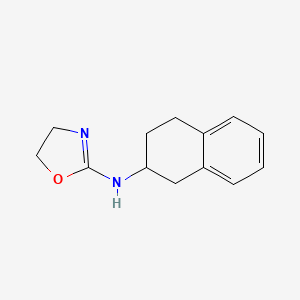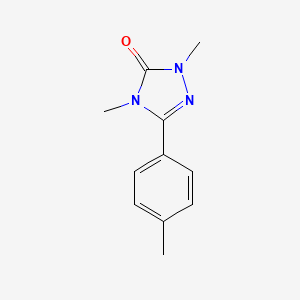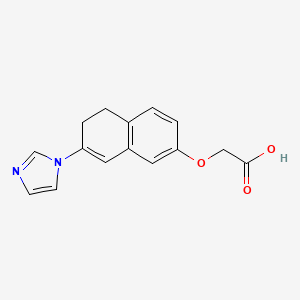
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane ®-, also known by its unique identifier 35U6G4C9DQ , is a fluorinated organic compound with the molecular formula C3HCl2F5O . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required temperature and pressure conditions. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, acids, and ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with biological molecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-trifluoro-2-chloroethane: Similar in structure but lacks the chlorodifluoromethoxy group.
2-chloro-1,1,1-trifluoroethane: Another related compound with fewer fluorine atoms.
Chlorodifluoromethane: A simpler compound with only one chlorine and two fluorine atoms.
Uniqueness
2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Propiedades
Número CAS |
172103-20-7 |
|---|---|
Fórmula molecular |
C3HCl2F5O |
Peso molecular |
218.93 g/mol |
Nombre IUPAC |
(2R)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m0/s1 |
Clave InChI |
TZZWXBLENLGFDD-SFOWXEAESA-N |
SMILES isomérico |
[C@@H](C(F)(F)F)(OC(F)(F)Cl)Cl |
SMILES canónico |
C(C(F)(F)F)(OC(F)(F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


